
2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile: is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a carbonitrile group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloro-6-(trifluoromethyl)aniline with suitable reagents can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvents like tetrahydrofuran and catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
Chemistry: In chemistry, 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research. It can be used as a precursor for the development of pharmaceutical agents with potential therapeutic effects. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
- 4,6-Dichloro-2-(trifluoromethyl)quinoline
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 2-(Trifluoromethyl)quinoline
Comparison: Compared to similar compounds, 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile is unique due to the presence of the carbonitrile group, which can significantly influence its reactivity and biological activity. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H3Cl2F3N2 |
|---|---|
Molecular Weight |
291.05 g/mol |
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H3Cl2F3N2/c12-9-6-3-5(11(14,15)16)1-2-8(6)18-10(13)7(9)4-17/h1-3H |
InChI Key |
YIRBPYMZRPCWGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=N2)Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)
![2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219831.png)


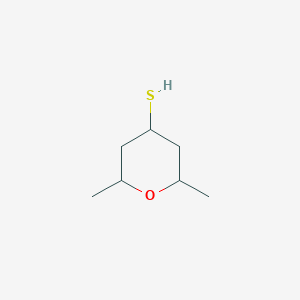

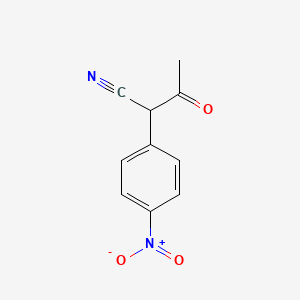
![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol](/img/structure/B13219871.png)
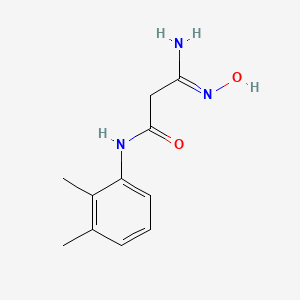
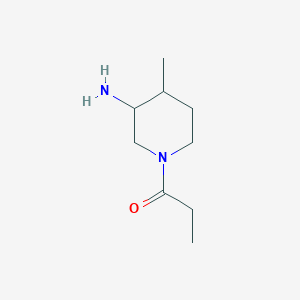
![1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13219903.png)
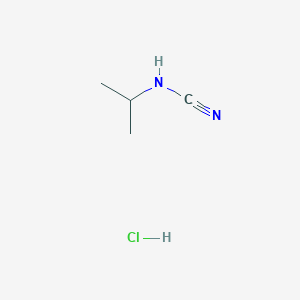
![6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one](/img/structure/B13219925.png)
